

# 3-methoxycyclopentene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3-Methoxycyclopentene

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An In-depth Technical Guide to **3-Methoxycyclopentene**: Properties, Synthesis, and Applications

## Abstract

**3-Methoxycyclopentene** is a cyclic enol ether that serves as a pivotal building block in modern organic synthesis. Its unique structural features, combining a reactive alkene with an allylic methoxy group, offer a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of **3-methoxycyclopentene**, detailing its chemical identity, physicochemical properties, synthesis, and characteristic reactivity. We will explore its applications as a synthetic intermediate, particularly in the development of novel catalytic methods and the synthesis of pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

## Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and reproducible research.

**3-Methoxycyclopentene** is known by several names and is registered under a unique CAS number for unambiguous identification in databases and regulatory documents.

IUPAC Name: **3-methoxycyclopentene**<sup>[1][2]</sup>

Synonyms:

- 3-Methoxy-1-cyclopentene[1][3]
- 3-Methoxycyclopent-1-ene[1]
- 2-Cyclopenten-1-yl methyl ether[1][4]
- Cyclopentene, 3-methoxy-[1][4]
- Methyl(2-cyclopentenyl) ether[3]

Key Identifiers:

Identifier	Value	Source
CAS Number	39819-74-4	[1][2][4]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O	[1][4]
Molecular Weight	98.14 g/mol	[1][2]
InChI Key	PUNAFIBTAHETMN-UHFFFAOYSA-N	[1][2]
Canonical SMILES	COC1CCC=C1	[1][3]

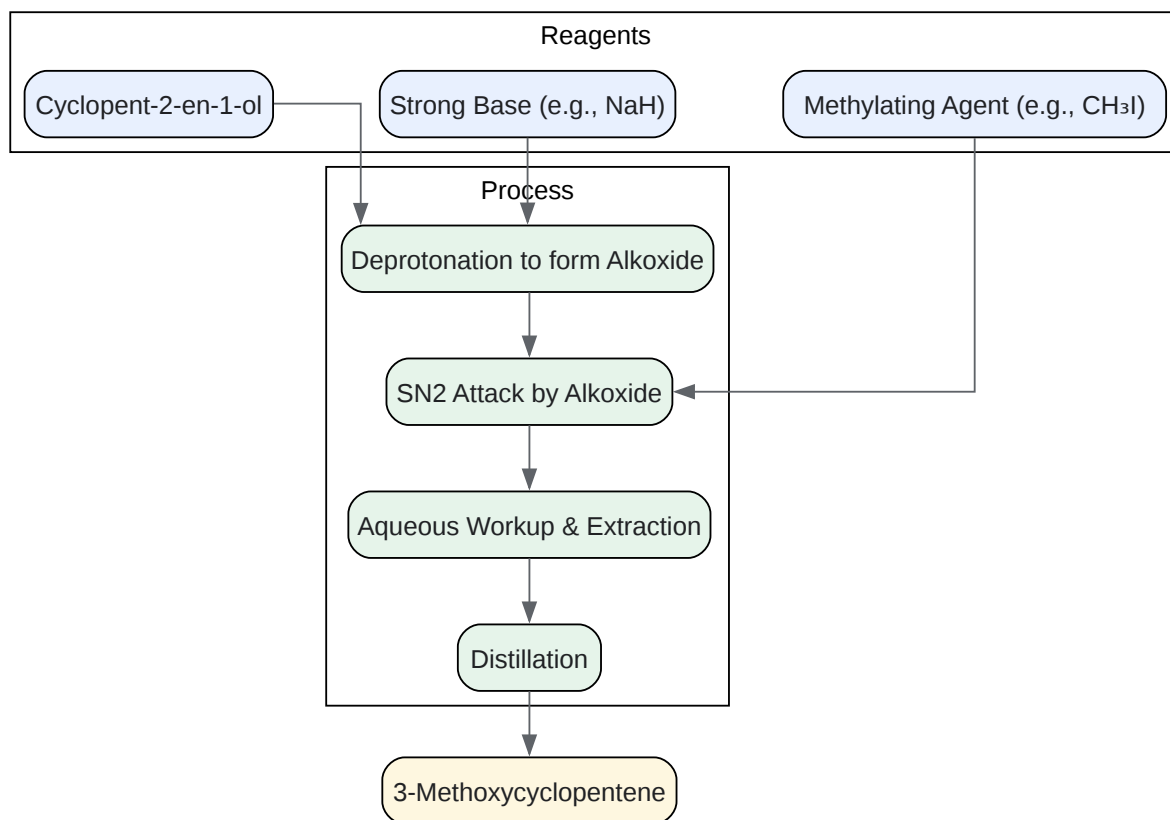
## Physicochemical Properties

The physical properties of **3-methoxycyclopentene** dictate its handling, storage, and reaction conditions. As a low-viscosity liquid with a low flash point, appropriate safety measures are critical.

Property	Value	Source
Appearance	Liquid	N/A
Boiling Point	109.2 °C at 760 mmHg	[4]
Density	0.9 g/cm <sup>3</sup>	[4]
Flash Point	9 °C	[4]
Refractive Index	1.451	[4]
Vapor Pressure	29.4 mmHg at 25 °C	[4]

## Synthesis and Manufacturing

The synthesis of **3-methoxycyclopentene** is most commonly achieved through the methylation of its corresponding alcohol, cyclopent-2-en-1-ol. This straightforward Williamson ether synthesis provides a reliable route to the target compound. Furthermore, this pathway allows for the preparation of enantiomerically pure **3-methoxycyclopentene** if an optically active alcohol is used as the starting material, which is of significant interest in asymmetric synthesis.[5]



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Caption: Synthetic workflow for **3-methoxycyclopentene**.

## Experimental Protocol: Synthesis of (S)-3-Methoxycyclopentene

This protocol is adapted from established methods for the methylation of allylic alcohols.<sup>[5]</sup> The use of (S)-cyclopent-2-en-1-ol as a starting material yields the corresponding (S)-ether.

Materials:

- (S)-cyclopent-2-en-1-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methyl iodide (CH<sub>3</sub>I)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexane to remove mineral oil and then suspended in anhydrous THF.
- Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of (S)-cyclopent-2-en-1-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
- Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium alkoxide.
- Methylation: The mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
- Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.

- **Final Product:** The crude product is purified by fractional distillation to yield pure (S)-**3-methoxycyclopentene**. The optical purity can be verified using chiral gas chromatography.

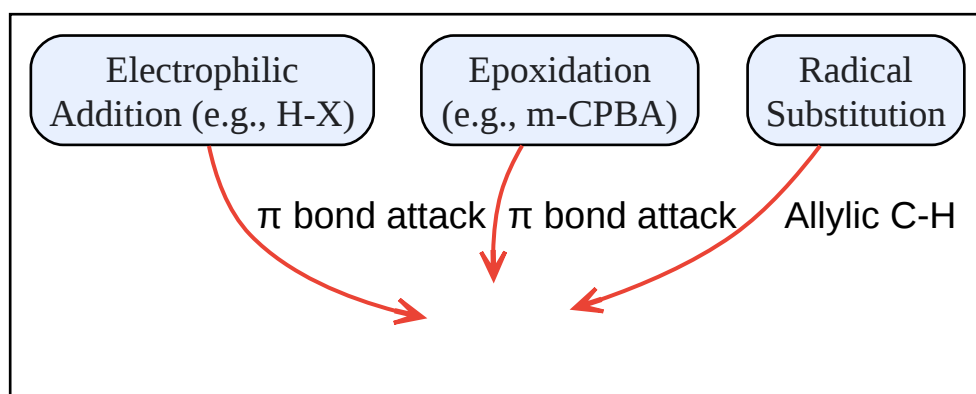
**Trustworthiness:** This protocol incorporates standard organic chemistry techniques. The success of the reaction is validated through the purification step (distillation), which isolates the product based on its boiling point, and confirmed by spectroscopic analysis (NMR, GC-MS) and, if applicable, polarimetry to confirm enantiomeric purity.

## Chemical Reactivity and Applications

**3-Methoxycyclopentene** is a valuable intermediate due to the distinct reactivity of its functional groups. It serves as a precursor in transformations targeting the development of novel catalytic processes and the synthesis of complex organic molecules and pharmaceuticals.<sup>[2]</sup>

The primary sites of reactivity are:

- **The Alkene Double Bond:** As a nucleophile, it readily undergoes electrophilic addition reactions. The presence of the allylic methoxy group can influence the stereochemical outcome of these additions.
- **The Allylic Position:** The protons at the C5 position are allylic and can be involved in radical reactions or deprotonation under strong basic conditions.



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Caption: Key reaction pathways for **3-methoxycyclopentene**.

## Key Reactions

- Electrophilic Additions: The reaction of **3-methoxycyclopentene** with electrophiles like halogens ( $\text{Br}_2$ ,  $\text{Cl}_2$ ) or hydrohalic acids ( $\text{HBr}$ ,  $\text{HCl}$ ) proceeds via a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the addition, following Markovnikov's rule.[\[2\]](#)
- Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), yields a mixture of cis- and trans-**3-methoxycyclopentene** oxide. The stereochemical outcome of this reaction can be influenced by the solvent and temperature, reflecting a balance between steric hindrance and electronic effects from the allylic methoxy group. These epoxides are valuable intermediates themselves, as they can be opened by nucleophiles to form trans-substituted cyclopentane derivatives with high stereocontrol.[\[2\]](#)

## Safety and Handling

Proper handling of **3-methoxycyclopentene** is essential due to its flammability and potential health hazards.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[\[1\]](#)[\[6\]](#)
- Primary Hazards: Classified as an irritant.[\[1\]](#)

Precautionary Statements:

- P264: Wash hands and any exposed skin thoroughly after handling.[\[7\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[7\]](#)
- P301 + P317: IF SWALLOWED: Get medical help.[\[1\]](#)
- P330: Rinse mouth.[\[1\]](#)
- P501: Dispose of contents/container to an approved waste disposal plant.[\[1\]](#)

Handling and Storage:

- Use in a well-ventilated area, preferably in a chemical fume hood.[7]
- Avoid breathing vapors.
- Keep away from heat, sparks, open flames, and hot surfaces. The flash point is very low (9 °C).[4]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

## Conclusion

**3-Methoxycyclopentene** is a synthetically useful and versatile chemical intermediate. Its well-defined reactivity, coupled with the potential for stereocontrol, makes it an attractive building block for chemists in academic and industrial research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the creation of novel and complex molecules.

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